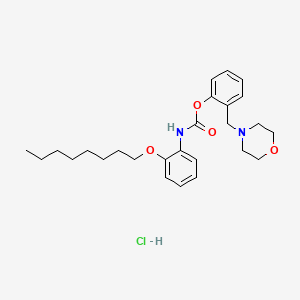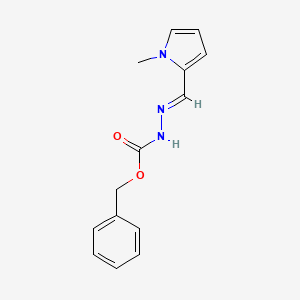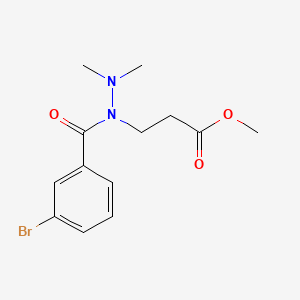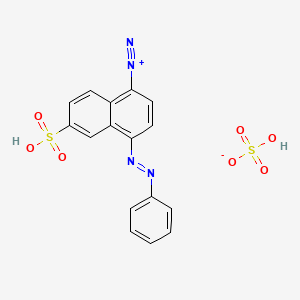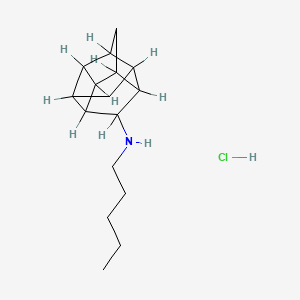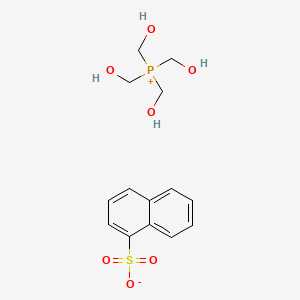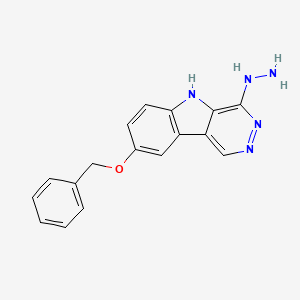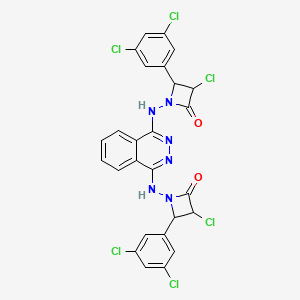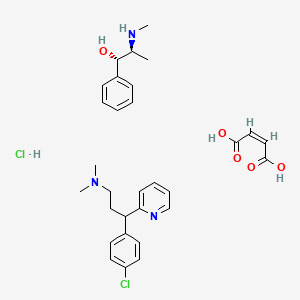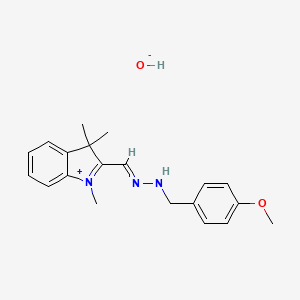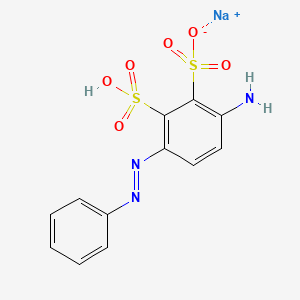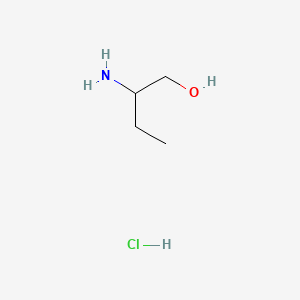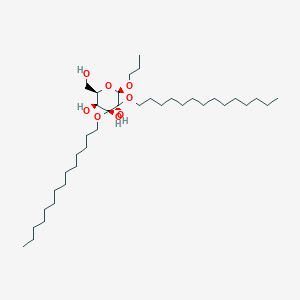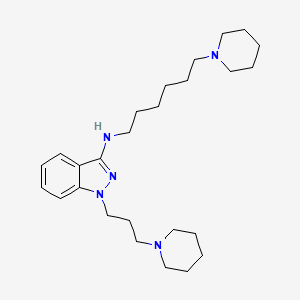
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine derivatives typically involves multi-step reactions, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Amine Functionalization: Introduction of amine groups through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1H-Indazol-3-amine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
1H-Indazol-3-amine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Investigation of their interactions with biological targets such as enzymes and receptors.
Industrial Applications: Use as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with known biological activities.
1H-Indazol-3-amine: The parent compound without additional functional groups.
N-(6-(1-piperidinyl)hexyl)-1H-indazole: A related compound with a similar structure.
Uniqueness
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-1-(3-(1-piperidinyl)propyl)- is unique due to its specific functional groups and structural complexity
Properties
CAS No. |
88837-02-9 |
|---|---|
Molecular Formula |
C26H43N5 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
N-(6-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylpropyl)indazol-3-amine |
InChI |
InChI=1S/C26H43N5/c1(2-8-17-29-18-9-3-10-19-29)7-16-27-26-24-14-5-6-15-25(24)31(28-26)23-13-22-30-20-11-4-12-21-30/h5-6,14-15H,1-4,7-13,16-23H2,(H,27,28) |
InChI Key |
VJNGVQUYCVAWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCNC2=NN(C3=CC=CC=C32)CCCN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


